molecular formula C14H13NO2 B12999868 Methyl 3-(p-tolyl)picolinate

Methyl 3-(p-tolyl)picolinate

Cat. No.: B12999868
M. Wt: 227.26 g/mol
InChI Key: MVYZZDHMGNQOLP-UHFFFAOYSA-N
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Description

Methyl 3-(p-tolyl)picolinate is a pyridine-derived ester featuring a p-tolyl (para-methylphenyl) substituent at the 3-position of the picolinate scaffold. These compounds are typically utilized as intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)picolinate typically involves the esterification of 3-(p-tolyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{3-(p-tolyl)picolinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: 3-(p-tolyl)picolinic acid.

    Reduction: 3-(p-tolyl)picolinyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-(p-tolyl)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of methyl 3-(p-tolyl)picolinate relative to its structural analogues.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Methyl 4-phenyl-6-(p-tolyl)picolinate 4-phenyl, 6-p-tolyl C19H17NO2 291.34 White solid (mp: 96–98°C); used in cycloaddition reactions; characterized by ¹H/¹³C NMR, IR
Methyl 3-(4-chlorophenyl)picolinate 3-(4-chlorophenyl) C13H10ClNO2 247.68 Pharmaceutical intermediate; chloro group enhances electron-withdrawing effects
Methyl 3-(bromomethyl)picolinate 3-(bromomethyl) C8H8BrNO2 230.06 White powder; bromine acts as a leaving group for nucleophilic substitutions in API synthesis
Methyl 3-formylpicolinate 3-formyl C8H7NO3 165.15 Lab reagent; formyl group introduces electrophilic reactivity for further derivatization
Methyl 3-fluoro-5-hydroxypicolinate 3-fluoro, 5-hydroxy C7H6FNO3 171.13 High purity (95%); hydroxyl and fluorine groups enhance solubility and metabolic stability
Methyl 3-(diMethoxyMethyl)picolinate 3-(diMethoxyMethyl) C10H13NO4 211.21 Biochemical reagent; bulky substituent increases steric hindrance

Spectral and Physical Property Trends

  • Melting Points : Methyl 4-phenyl-6-(p-tolyl)picolinate (mp: 96–98°C) has a higher melting point than Methyl 3-formylpicolinate (liquid at room temperature), reflecting differences in crystallinity influenced by aromatic stacking and substituent polarity .
  • Spectral Signatures :
    • The formyl group in Methyl 3-formylpicolinate shows distinct IR peaks at ~1715 cm⁻¹ (C=O stretch), while the p-tolyl analogue in Methyl 4-phenyl-6-(p-tolyl)picolinate exhibits aromatic C-H stretching at ~2951 cm⁻¹ .

Biological Activity

Methyl 3-(p-tolyl)picolinate is an organic compound belonging to the family of picolinate esters, characterized by a methyl ester functional group attached to a picolinic acid derivative with a p-tolyl substituent. This compound has garnered attention in pharmacological and biochemical research due to its diverse biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}N1_{1}O2_{2}, with a molecular weight of approximately 215.25 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which facilitates its interaction with lipid membranes and proteins, potentially influencing its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. The picolinic acid moiety can chelate metal ions, which may be crucial for the function of metalloenzymes.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in metabolic pathways, influencing cellular signaling processes.
  • Antimicrobial Activity : Research indicates that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. These activities are often assessed using standard bioassays against various bacterial and fungal strains.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, in vitro assays have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria:

Microbial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansModerate inhibition
Bacillus subtilisSignificant inhibition

The agar-well diffusion method was commonly used in these studies, revealing that this compound exhibits notable antimicrobial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

In addition to antimicrobial assays, cytotoxicity has been assessed using the Brine Shrimp bioassay method. This approach evaluates the lethality of compounds on brine shrimp larvae, providing insights into potential toxic effects:

Compound Lethality (LC50)
This compoundModerate toxicity
Control (untreated)-

Results indicated that this compound exhibits moderate cytotoxicity, suggesting further investigation into its safety profile and therapeutic potential .

Case Study 1: Molecular Docking Analysis

A study conducted on the molecular docking of this compound revealed its binding affinity to various enzymes involved in metabolic pathways. The docking simulations indicated favorable interactions with target proteins, which could enhance our understanding of its potential therapeutic applications .

Case Study 2: Transition Metal Complexes

Research has also explored the formation of transition metal complexes with this compound. These complexes demonstrated enhanced biological activity compared to the free ligand due to improved stability and bioavailability. Such findings suggest that metal coordination could be a viable strategy for enhancing the therapeutic efficacy of picolinate derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(p-tolyl)picolinate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Common synthetic approaches include coupling reactions (e.g., Suzuki-Miyaura) between p-tolylboronic acid and methyl picolinate derivatives. Solvent choice (e.g., THF, DMF), catalysts (e.g., Pd(PPh₃)₄), and temperature (80–120°C) critically influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridine and p-tolyl groups) and ester methyl groups (δ 3.9–4.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons.
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches calculated molecular weight (e.g., 257.3 g/mol).
    Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What protocols ensure accurate measurement of physical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination. Solubility profiling involves gravimetric analysis in solvents (e.g., ethanol, DCM) at controlled temperatures. Conflicting literature values arise from impurities; validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) before measurement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Compare with experimental results (e.g., reaction kinetics) to validate computational models. Address discrepancies by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound derivatives?

  • Methodological Answer : Modify directing groups (e.g., pyridine nitrogen) to control coupling positions. Screen ligands (e.g., biphenylphosphines) to enhance Pd-catalyst selectivity. Use steric hindrance (e.g., ortho-substituted aryl groups) to favor specific regioisomers. Monitor reaction intermediates via LC-MS to refine conditions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use high-purity reagents and validate instruments (e.g., NMR calibration with TMS). For spectral conflicts, compare data across multiple sources (e.g., PubChem, Reaxys) and perform 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture; use desiccants in storage vials. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17-2/h3-9H,1-2H3

InChI Key

MVYZZDHMGNQOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)OC

Origin of Product

United States

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